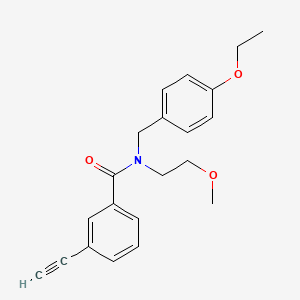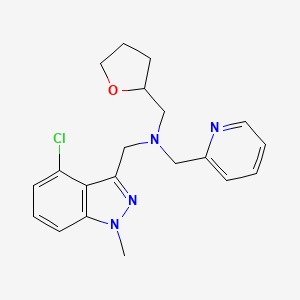![molecular formula C16H20N2O3S B5905172 N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide](/img/structure/B5905172.png)
N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the family of acetamide derivatives and has been synthesized using a variety of methods.
科学的研究の応用
N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide has been studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines. It has also been shown to inhibit the growth of cancer cells in animal models.
作用機序
The mechanism of action of N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide is not fully understood. However, studies have shown that it works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that helps other proteins fold into their proper shape. In cancer cells, HSP90 is overexpressed and helps cancer cells survive and grow. By inhibiting the activity of HSP90, N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide induces cancer cell death.
Biochemical and Physiological Effects:
N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to have anti-inflammatory activity. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell death. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide. One direction is to study its potential applications in other fields, such as neurodegenerative diseases and inflammation. Another direction is to study its mechanism of action in more detail, in order to identify potential targets for drug development. Additionally, future research could focus on developing more efficient synthesis methods for this compound, in order to make it more accessible for research purposes.
Conclusion:
N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide is a chemical compound that has shown promising results in various scientific research applications. Its potent anti-cancer activity, anti-inflammatory activity, and neuroprotective effects make it an ideal compound for studying the mechanisms of disease. Future research on this compound could lead to the development of new treatments for cancer and other diseases.
合成法
N-allyl-2-[(3-methylphenyl)(methylsulfonyl)amino]-N-prop-2-yn-1-ylacetamide has been synthesized using various methods. One of the most common methods involves the reaction of N-propargylacetamide with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then subjected to an allylation reaction using allyl bromide in the presence of a palladium catalyst. The final product is obtained after purification using column chromatography.
特性
IUPAC Name |
2-(3-methyl-N-methylsulfonylanilino)-N-prop-2-enyl-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-10-17(11-6-2)16(19)13-18(22(4,20)21)15-9-7-8-14(3)12-15/h1,6-9,12H,2,10-11,13H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSJHJXQEWJTKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)N(CC=C)CC#C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[3-({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5905097.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)
![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N-(pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B5905109.png)
![2-[(2-chlorobenzyl)thio]-N-[1-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B5905114.png)

![2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B5905130.png)
![2-[(3-methylphenyl)(methylsulfonyl)amino]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5905134.png)
![4-(allyloxy)-N-[(1R)-2-amino-1-methyl-2-oxoethyl]-3-ethoxybenzamide](/img/structure/B5905146.png)
![3-{[4-(4-butyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]methyl}-1-ethylpiperidine](/img/structure/B5905147.png)
![N-(4-{2-[(2,1,3-benzoxadiazol-5-ylmethyl)amino]-2-oxoethyl}phenyl)butanamide](/img/structure/B5905158.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905197.png)